2-Cyclohexylethanethiol

Description

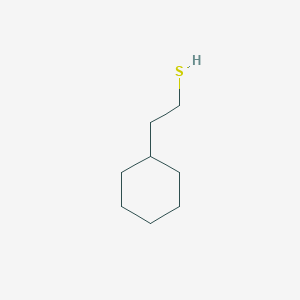

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16S/c9-7-6-8-4-2-1-3-5-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDGZCLTJURFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611647 | |

| Record name | 2-Cyclohexylethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4379-01-5 | |

| Record name | 2-Cyclohexylethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 2 Cyclohexylethanethiol

Novel Synthetic Routes to 2-Cyclohexylethanethiol

The synthesis of this compound and its derivatives is an area of active research, with a focus on developing efficient, selective, and sustainable methods.

Asymmetric Synthesis Approaches for Chiral Analogues

The asymmetric synthesis of complex molecules with multiple stereocenters is a primary objective in modern organic synthesis. nih.gov While specific methods for chiral this compound are not extensively detailed, the principles of asymmetric synthesis for creating functionalized cyclohexanes can be applied. Organocatalytic domino or cascade reactions have emerged as a powerful strategy for constructing complex molecular frameworks from simple precursors. nih.gov For instance, highly stereoselective one-pot procedures involving enantioselective Michael additions can produce cyclohexane (B81311) derivatives with multiple contiguous stereogenic centers in good yields and excellent stereoselectivities. nih.gov

One notable approach involves the use of a chiral amino-squaramide catalyst to promote the Michael addition of a β-ketoester to β-nitrostyrene, followed by the addition of an α,α-dicyanoolefin and a base like DBU. nih.gov This sequential organocatalysis can yield cyclohexane derivatives with five stereogenic centers. nih.gov The development of such methodologies is crucial as the stereocontrolled formation of molecules with several adjacent stereogenic centers presents a significant challenge due to the exponential increase in the number of possible stereoisomers. nih.gov Similarly, the asymmetric synthesis of cyclohexene (B86901) nucleoside analogues has been achieved through enantiospecific Diels-Alder reactions, demonstrating another pathway to chiral cyclohexane cores. nih.govfigshare.comsigmaaldrich.com

Table 1: Asymmetric Synthesis Methodologies for Cyclohexane Derivatives

| Catalytic System | Reaction Type | Key Features | Outcome |

|---|---|---|---|

| Chiral Amino-squaramide / DBU | Michael–Michael–1,2-addition | One-pot procedure, low catalyst loading. nih.gov | Good yields (68–86%) and excellent stereoselectivities (>30:1 dr and 96–99% ee). nih.gov |

| Chiral Lewis Acid (e.g., LiAl(BINOL)2) | Michael Addition | Used for asymmetric Michael addition of diethyl malonate to cyclopentenone. chemrxiv.org | Provides a basis for enantioselective carbon-carbon bond formation. chemrxiv.org |

Stereoselective and Regioselective Preparations

Achieving high stereoselectivity and regioselectivity is paramount in the synthesis of substituted cyclohexanes. Photochemical intramolecular [2+2] cycloaddition reactions, catalyzed by chiral photosensitizers like thioxanthone, offer a pathway to control these outcomes. rsc.org Quantum chemical calculations have been employed to investigate the reaction mechanism, revealing that the process occurs via energy transfer from the triplet sensitizer (B1316253) to the substrate, followed by a stepwise formation of C-C bonds. rsc.org The first C-C bond formation is typically the rate-limiting and selectivity-controlling step. rsc.org Understanding these mechanisms provides valuable insights for designing reactions that yield specific isomers of cyclohexane-containing molecules.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that are environmentally benign. mdpi.com For the synthesis of sulfur-containing heterocycles, which share functional similarities with thiols, green methodologies have been successfully developed. One such approach involves a thiol-involved cascade reaction to construct 5,6-dihydro-4H-1,3-thiazine scaffolds. This reaction proceeds through consecutive intermolecular thiol-isothiocyanate and intramolecular thiol-halogen "click" reactions in a green solvent system like EtOH/H2O. nih.gov

Key advantages of these green synthetic routes include:

Use of benign solvents: Ethanol and water are environmentally friendly solvents. nih.gov

Microwave assistance: Microwave-assisted reactions are often more efficient than conventional heating, leading to shorter reaction times and potentially higher yields. nih.govnih.govresearchgate.net

Atom economy: Cascade reactions that form multiple bonds in a single operation improve atom economy.

Solvent-free conditions: Some green procedures can be performed under solvent-free conditions, often using microwave activation, which significantly reduces waste. nih.govresearchgate.net

These principles can be adapted for the synthesis of this compound, for example, by reacting a cyclohexyl-containing electrophile with a thiol source under green conditions.

This compound as a Versatile Building Block in Complex Molecular Architectures

The unique combination of a reactive thiol group and a bulky, hydrophobic cyclohexyl moiety makes this compound a valuable building block in supramolecular chemistry and polymer science.

Integration into Macrocyclic and Supramolecular Systems

Macrocycles are key components in the field of supramolecular chemistry due to their ability to form host-guest complexes. nankai.edu.cnnih.govrsc.org The thiol group of this compound can be used to anchor the molecule to metal centers or to participate in covalent bond formation to create larger cyclic structures. The cyclohexyl group, in turn, can influence the solubility, packing, and conformational properties of the resulting supramolecular assembly.

Macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes are known to form stable host-guest complexes through non-covalent interactions. nankai.edu.cn The incorporation of building blocks with specific functionalities, such as the thiol group, can endow these systems with responsiveness to stimuli. nih.gov For instance, the thiol can be oxidized to form a disulfide bond, creating a reversible covalent linkage that can be controlled by redox conditions. Furthermore, the hydrophobic cyclohexyl group can participate in van der Waals interactions within the cavity of a host molecule or contribute to the formation of self-assembled structures like gels or vesicles in aqueous solutions. nih.gov

Mechanistic Investigations of 2 Cyclohexylethanethiol Reactions

Fundamental Organic Reaction Mechanisms Involving the Thiol Moiety

The thiol group is the primary site of reactivity in 2-cyclohexylethanethiol. Its sulfur atom, with its lone pairs of electrons and ability to exist in various oxidation states, engages in a range of fundamental organic reactions.

Nucleophilic Reactivity of the Thiol Group

The thiol group (-SH) of this compound is inherently nucleophilic due to the lone pairs of electrons on the sulfur atom. However, its nucleophilicity is significantly enhanced upon deprotonation to form the corresponding thiolate anion (C₆H₁₁CH₂CH₂S⁻). This anion is a potent nucleophile, readily participating in substitution and addition reactions.

In nucleophilic substitution reactions, the thiolate acts as the nucleophile, attacking an electrophilic carbon center and displacing a leaving group. A classic example is the Williamson ether synthesis, adapted for thioethers, where the thiolate attacks an alkyl halide.

Reaction Type: Sₙ2 Substitution

Nucleophile: 2-Cyclohexylethanethiolate (C₆H₁₁CH₂CH₂S⁻)

Electrophile: Alkyl Halide (e.g., CH₃I)

Product: Thioether (e.g., 2-(Methylthio)ethylcyclohexane)

The rate of these reactions is influenced by factors typical for Sₙ2 mechanisms, including the steric hindrance around the electrophilic carbon and the nature of the leaving group. The thiolate derived from an aliphatic thiol like this compound is generally considered a stronger nucleophile than one derived from an aromatic thiol. chemrxiv.org

Thiolates also undergo nucleophilic addition to electrophilic double bonds, particularly in α,β-unsaturated carbonyl compounds (Michael addition). nih.gov In this mechanism, the thiolate attacks the β-carbon of the unsaturated system.

Oxidation-Reduction Pathways of the Thiol Functionality (e.g., Disulfide Formation)

The sulfur atom in the thiol group can exist in various oxidation states, making oxidation-reduction reactions a key aspect of its chemistry. The most common oxidation reaction for thiols is the formation of a disulfide, which involves the coupling of two thiol molecules. libretexts.org This conversion of two thiol groups to a disulfide bond is a redox reaction where the thiol is oxidized. libretexts.org

The oxidation of this compound yields bis(2-cyclohexylethyl) disulfide. This transformation can be achieved using a variety of oxidizing agents. The mechanism can proceed through different pathways, including one-electron and two-electron processes. nih.gov

Two-Electron Oxidation: This common pathway can proceed via intermediates like a sulfenic acid (RSOH) which then reacts with another thiol molecule to form the disulfide. nih.gov

One-Electron Oxidation: This pathway involves the formation of a thiyl radical (RS•). Two thiyl radicals can then combine to form the disulfide bond. nih.gov

A range of reagents can facilitate this oxidation, from simple oxidants like molecular iodine (I₂) and hydrogen peroxide (H₂O₂) to more specialized systems. organic-chemistry.org For instance, sulfuryl fluoride (B91410) (SO₂F₂) has been identified as a potent and selective oxidant for converting thiols to disulfides under simple conditions with a weak base. chemrxiv.org

| Oxidizing Agent | Conditions | Product |

| Molecular Iodine (I₂) | Mild, often with a base | Bis(2-cyclohexylethyl) disulfide |

| Hydrogen Peroxide (H₂O₂) | Aqueous, neutral conditions | Bis(2-cyclohexylethyl) disulfide |

| Oxygen (O₂) / Air | Often catalyzed by metal ions | Bis(2-cyclohexylethyl) disulfide |

| Sulfuryl Fluoride (SO₂F₂) | Weak base, room temperature | Bis(2-cyclohexylethyl) disulfide |

This table presents common oxidizing agents for the conversion of thiols to disulfides.

This disulfide linkage is reversible and can be reduced back to the two original thiol molecules using appropriate reducing agents, such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT). libretexts.org

Addition and Elimination Reactions

Addition reactions occur when two or more reactants combine to form a single product, typically involving the breaking of a pi bond in one of the reactants. siyavula.comyoutube.com The thiol group of this compound can participate in addition reactions across unsaturated bonds. A prominent example is the anti-Markovnikov addition of the S-H bond across an alkene, often initiated by radicals (thiol-ene reaction).

In this free-radical chain reaction, a radical initiator abstracts the hydrogen atom from the thiol, creating a thiyl radical (C₆H₁₁CH₂CH₂S•). This radical then adds to the alkene at the less substituted carbon, followed by hydrogen abstraction from another thiol molecule to propagate the chain and form the thioether product.

Elimination reactions, conversely, involve a reactant breaking into two products. siyavula.com While the thiol group itself is not typically eliminated, the molecule could theoretically undergo elimination under harsh conditions, for example, dehydration of a corresponding alcohol to an alkene is a common elimination reaction. siyavula.com However, reactions involving the elimination of H₂S from a thiol are less common and require specific structural features not present in this compound.

Cyclohexane (B81311) Ring Reactivity and Stereochemical Considerations

Conformational Analysis and its Influence on Reactivity

The cyclohexane ring is not planar; it predominantly adopts a stable "chair" conformation to minimize angle strain and torsional strain. maricopa.edu In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). maricopa.edu These two chair conformations can interconvert via a process known as ring flipping. maricopa.edu

For a monosubstituted cyclohexane, such as the 2-ethanethiol group on the cyclohexane ring, there is an equilibrium between two chair conformations. The substituent is more stable in the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. maricopa.edu The larger the substituent, the more it will favor the equatorial position.

The conformational preference of the cyclohexyl group can influence the reactivity of the distal thiol group.

Steric Hindrance: Although the thiol group is separated from the ring by a two-carbon linker, the bulky cyclohexane ring can still sterically hinder the approach of reactants to the sulfur atom, potentially slowing down reaction rates compared to a less hindered linear thiol.

Dynamic Effects: The dynamic interconversion between chair conformations can influence the activation entropy of a reaction. nih.gov A more rigid conformation may lead to a more favorable (less negative) entropy of activation for reactions where a specific orientation is required. Conversely, a highly dynamic ring might require a greater loss of entropy to achieve the correct reactive conformation, thereby slowing the reaction. nih.gov

| Conformation Feature | Description | Influence on Reactivity |

| Chair Conformation | Most stable, strain-free conformation of the cyclohexane ring. maricopa.edu | Provides a defined three-dimensional structure. |

| Axial vs. Equatorial | Two possible substituent positions. Equatorial is generally favored for stability. maricopa.edu | The preferred equatorial position of the side chain may affect the orientation and accessibility of the thiol group. |

| Ring Flipping | Interconversion between two chair conformations. maricopa.edu | The energy barrier and rate of this dynamic process can impact the molecule's ability to adopt a specific conformation required for a reaction. nih.gov |

This table summarizes the key conformational features of the cyclohexane ring and their potential impact on chemical reactivity.

Substitution and Functionalization of the Cyclohexane Ring

The cyclohexane ring itself is composed of strong, non-polar C-C and C-H bonds, making it relatively inert to many chemical reactions, especially polar or ionic reactions. Functionalization typically requires harsh conditions or highly reactive species, such as free radicals.

Substitution reactions on the ring, such as replacing a hydrogen atom with another functional group, are challenging. Free-radical halogenation (e.g., using Cl₂ or Br₂ with UV light) can occur, but it is often unselective and can lead to a mixture of products.

Oxidative functionalization is another possibility, though it often requires specific catalysts. For instance, studies on the oxidation of cyclohexanol (B46403) on gold surfaces show that C-H bonds on the ring can be activated and broken to form ketones. nih.gov While this compound lacks the directing hydroxyl group, this demonstrates that under specific catalytic conditions, the C-H bonds of the cyclohexane ring are susceptible to attack. However, in most reactions involving this compound, the thiol group is far more reactive and will be the primary site of transformation.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is fundamental to understanding the mechanistic pathways of chemical reactions involving this compound. While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining analogous reactions with structurally similar alkanethiols. These studies, often employing advanced computational chemistry and kinetic analysis, provide critical insights into the transient species that govern the course of these reactions.

Common reactions involving thiols, such as this compound, include free-radical additions to unsaturated bonds (thiol-ene reactions) and oxidation of the sulfur atom. The intermediates and transition states in these processes are key to determining reaction rates, regioselectivity, and stereoselectivity.

Free-Radical Addition to Alkenes (Thiol-Ene Reaction)

The thiol-ene reaction is a prominent example of a radical chain process that alkanethiols readily undergo. This reaction proceeds via the addition of the thiol across a carbon-carbon double bond, typically initiated by light, heat, or a radical initiator. wikipedia.org The mechanism involves two primary steps: propagation and chain transfer.

Initiation and Propagation: The reaction begins with the formation of a thiyl radical (RS•) from the thiol. This highly reactive intermediate then adds to an alkene in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. wikipedia.orgnih.gov

Chain Transfer: The carbon-centered radical subsequently abstracts a hydrogen atom from another thiol molecule. This step regenerates the thiyl radical, which can then participate in another propagation cycle, and yields the final thioether product. nih.gov

The transition states in the thiol-ene reaction are critical for determining the reaction kinetics. Computational studies on model systems, such as the reaction of methyl mercaptan with various alkenes, have been used to calculate the activation energies for both the propagation and chain-transfer steps. researchgate.netbohrium.com These calculations reveal the energetic barriers that must be overcome for the reaction to proceed and are influenced by the structure of the alkene. researchgate.net

| Alkene | Propagation Activation Energy (ΔG++, kcal/mol) | Chain-Transfer Activation Energy (ΔG++, kcal/mol) |

|---|---|---|

| Propene | 5.8 | -1.5 |

| Norbornene | 4.2 | -3.1 |

| Styrene | 3.5 | -3.8 |

| Methyl Acrylate | 4.9 | -2.4 |

Note: Data is for the reaction of methyl mercaptan and is presented as an illustrative example of the relative energetics in thiol-ene reactions. The actual values for this compound would vary. Data sourced from computational studies. bohrium.com

Oxidation of the Thiol Group

The sulfur atom in this compound is susceptible to oxidation, leading to a variety of sulfur-containing functional groups. The oxidation process typically proceeds through a series of reactive intermediates. mdpi.com

Sulfenic Acid (RSOH): The initial two-electron oxidation of a thiol, often by reagents like hydrogen peroxide, forms a sulfenic acid intermediate. nih.govrsc.org These are generally unstable and can react further. mdpi.com

Sulfinic Acid (RSO₂H): Further oxidation of the sulfenic acid intermediate leads to the formation of a more stable sulfinic acid. mdpi.comrsc.org

Sulfonic Acid (RSO₃H): The final product of extensive oxidation is the sulfonic acid, which is a stable and highly oxidized state of the original thiol. mdpi.comrsc.org

Mechanistic studies have shown that the oxidation of thiols by hydrogen peroxide can proceed through a transition state where the solvent plays a crucial role in positioning the reactants and facilitating charge redistribution. nih.gov It has been proposed that a proton transfer occurs after the system reaches the transition state. nih.gov In some cases, one-electron oxidation pathways can also occur, leading to the formation of thiyl radicals which can then dimerize to form disulfides. mdpi.com

The identification of these transient species is often challenging due to their high reactivity and short lifetimes. rsc.org However, their existence is inferred from kinetic data, product analysis, and computational modeling, which together provide a detailed picture of the reaction mechanism at a molecular level.

Theoretical and Computational Studies of 2 Cyclohexylethanethiol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, bonding, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For a molecule like 2-Cyclohexylethanethiol, DFT calculations can elucidate the nature of its chemical bonds, the distribution of electron density, and its reactivity.

DFT studies on simpler thiols, such as allyl mercaptan, have been used to determine thermodynamic and global descriptors of chemical activity. These studies often employ functionals like B3LYP with basis sets such as cc-pVQZ to achieve a balance between computational cost and accuracy. For this compound, DFT calculations would likely focus on the C-S and S-H bonds, which are crucial to its chemical behavior. The electron density would be concentrated around the electronegative sulfur atom, and the highest occupied molecular orbital (HOMO) would likely have significant contributions from the sulfur lone pairs, indicating that this is a probable site for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would be distributed across the σ* orbitals of the C-S and S-H bonds.

Key electronic properties that can be calculated for this compound using DFT are summarized in the table below. The values are hypothetical and based on typical results for similar alkanethiols.

| Property | Predicted Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Relates to the ionization potential and susceptibility to oxidation. |

| LUMO Energy | 1.5 to 2.5 eV | Relates to the electron affinity and susceptibility to reduction. |

| HOMO-LUMO Gap | 7.5 to 9.5 eV | Indicates chemical stability and resistance to electronic excitation. |

| Dipole Moment | 1.0 to 1.5 D | Influences intermolecular interactions and solubility. |

| S-H Bond Dissociation Energy | 80 to 90 kcal/mol | A measure of the ease of homolytic cleavage of the S-H bond. |

These calculations provide a foundational understanding of the molecule's intrinsic stability and reactivity.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are invaluable for predicting spectroscopic properties. For this compound, these methods can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), have been successfully used to investigate the vibrational spectra of molecules like ethanethiol (B150549). Such studies can distinguish between different conformers (e.g., gauche and trans) based on their unique vibrational frequencies. For this compound, ab initio calculations could predict the characteristic stretching frequencies for the S-H bond (typically around 2550-2600 cm⁻¹) and the C-S bond (around 600-700 cm⁻¹). Furthermore, the complex vibrational modes associated with the cyclohexane (B81311) ring in its chair conformation could be accurately modeled.

Similarly, ab initio methods can predict NMR chemical shifts with a high degree of accuracy. This would be particularly useful for this compound to assign the signals of the diastereotopic protons in the ethyl group and the complex set of signals from the cyclohexane ring. The predicted spectra can then be compared with experimental data to confirm the molecular structure and conformation.

Computational Catalysis and Reaction Pathway Modeling

Computational methods are extensively used to model reaction mechanisms and to understand the role of catalysts. For this compound, this could involve modeling its reactions, such as oxidation, addition to unsaturated bonds, or its behavior as a ligand in catalysis.

For example, the addition of thiols to alkenes (thiol-ene reaction) is a well-studied process, and computational studies have elucidated the radical-mediated mechanism. DFT calculations can be used to determine the activation barriers for the propagation and chain-transfer steps of such reactions involving this compound. This would provide insights into its reactivity with different types of alkenes.

Furthermore, the sulfur atom in this compound can coordinate to metal centers, making it a potential ligand in catalysis. Computational modeling could be used to study the structure and bonding of its metal complexes and to explore its role in catalytic cycles. For instance, DFT calculations could be used to model the oxidative addition of the S-H bond to a metal center, a key step in many catalytic processes.

Natural Fragment Bond Orbital (NFBO) Analysis for Inter-Fragment Bonding

Theoretical and computational studies provide powerful insights into the electronic structure and bonding of molecules like this compound. One advanced method for analyzing these interactions is the Natural Fragment Bond Orbital (NFBO) analysis. As an extension of the widely used Natural Bond Orbital (NBO) method, NFBO analysis is specifically designed to elucidate the nature of bonding interactions between defined molecular fragments. bohrium.comresearchgate.netchemrxiv.orgchemrxiv.org This approach allows chemists to translate complex, delocalized canonical molecular orbitals into localized bonding and anti-bonding orbitals that correspond to intuitive chemical concepts. bohrium.comresearchgate.net

For a molecule such as this compound, an NFBO analysis would typically involve partitioning the molecule into two primary fragments:

Fragment 1: The cyclohexyl group (-C₆H₁₁)

Fragment 2: The ethanethiol group (-CH₂CH₂SH)

The analysis then focuses on the interactions between the orbitals of these two distinct fragments. The core of the analysis is to identify the key donor-acceptor interactions that contribute to the stability of the covalent bond linking the fragments. This is achieved by examining the delocalization of electron density from a filled "donor" NBO on one fragment to an empty "acceptor" NBO (typically an anti-bonding orbital, σ*) on the other.

The strength of these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy (E⁽²⁾) associated with each donor-acceptor pair. A higher E⁽²⁾ value signifies a stronger interaction and a greater degree of electron delocalization, which is fundamental to understanding the character and stability of the inter-fragment bond.

While specific NFBO analysis data for this compound is not available in the cited literature, the following table illustrates the typical output and the key interactions that would be investigated in such a study. The data presented is representative of the type of information generated in NBO/NFBO analyses for similar organic molecules containing sulfur. The primary interaction of interest would be the sigma bond connecting the cyclohexyl ring to the ethyl chain (C-C bond).

Table 1: Illustrative Second-Order Perturbation Analysis of Inter-Fragment Interactions in this compound

This table is a representative example of the data that would be obtained from an NFBO analysis and is intended for illustrative purposes only. The values are not derived from a specific calculation on this compound.

| Donor NBO (Fragment) | Acceptor NBO (Fragment) | Stabilization Energy E⁽²⁾ (kcal/mol) |

| σ(C_ring - C_ethyl) (Fragment 1-2 Bond) | σ(C_ethyl - S) (Fragment 2) | 3.5 |

| σ(C_ring - C_ethyl) (Fragment 1-2 Bond) | σ(S - H) (Fragment 2) | 1.2 |

| LP(1) S (Fragment 2) | σ(C_ring - C_ethyl) (Fragment 1-2 Bond) | 2.8 |

| σ(C_ethyl - S) (Fragment 2) | σ(C_ring - H) (Fragment 1) | 0.9 |

| σ(C_ring - H) (Fragment 1) | σ*(C_ethyl - S) (Fragment 2) | 0.7 |

Catalytic Applications and Role of 2 Cyclohexylethanethiol

2-Cyclohexylethanethiol as a Ligand in Transition Metal Catalysis

The thiol group of this compound readily coordinates with transition metals to form stable metal-thiolate complexes. In this capacity, it acts as a crucial ancillary ligand, modifying the electronic and steric properties of the metal center, which in turn dictates the catalytic activity and selectivity of the resulting complex.

Design and Synthesis of Novel Metal-Thiolate Complexes

The synthesis of metal-thiolate complexes, including those with this compound, typically follows established organometallic routes. Common methods involve the reaction of a metal precursor, such as a metal halide or acetate, with the thiol. These reactions can proceed through several pathways:

Salt Metathesis: This common route involves reacting an alkali metal salt of the thiolate (RS⁻) with a transition metal halide. The reaction drives forward through the formation of a stable alkali metal halide salt.

Redox Reactions: Some metal centers can be oxidized by the thiol itself, leading to the formation of the thiolate complex and hydrogen gas. Conversely, thiols and their corresponding thiolates can act as reducing agents for higher oxidation state metal precursors.

Reaction with Metal Bases: Metal bases, such as metal alkoxides or acetates, can readily react with thiols like this compound to form the corresponding thiolate complexes. nih.gov

The bulky cyclohexyl group in this compound provides significant steric hindrance around the metal center. This feature can be strategically used in catalyst design to prevent catalyst deactivation through dimerization or to control the coordination of substrates, thereby enhancing selectivity in catalytic transformations.

Homogeneous Catalysis with 2-Cyclohexylethanethiolate Complexes

In homogeneous catalysis, soluble metal complexes containing 2-cyclohexylethanethiolate ligands can function as highly effective catalysts. The thiolate ligand is not merely a spectator; it can actively participate in the catalytic cycle through a concept known as "metal-ligand cooperation" (MLC). nih.gov In processes like hydrogenation, the S-H bond of a coordinated thiol can be involved in the activation of molecules like H₂. nih.gov For instance, a proton from the thiol and a hydride from the metal can be eliminated to release H₂, creating a vacant coordination site for substrate binding. nih.gov This cooperative role is essential for regenerating key intermediates and ensuring catalytic turnover. nih.gov While specific studies on 2-Cyclohexylethanethiolate complexes in homogeneous catalysis are not extensively detailed in available literature, the principles derived from similar thiol-ligated systems, such as those used in methanol reforming and alkyne semihydrogenation, suggest significant potential. nih.gov

| Catalytic Reaction | Catalyst Type | Role of Thiolate Ligand | Potential Advantage |

| Hydrogenation | Soluble Metal-Thiolate Complex | Metal-Ligand Cooperation, H₂ Activation nih.gov | Enhanced catalyst efficiency and turnover nih.gov |

| C-C Cross-Coupling | Soluble Metal-Thiolate Complex | Steric and electronic tuning of metal center | Improved selectivity and stability |

| Hydroformylation | Soluble Metal-Thiolate Complex | Control of coordination environment | Higher regioselectivity |

Heterogeneous Catalysis and Surface Modification

This compound has found a direct and significant application in heterogeneous catalysis as a surface-modifying agent for metal nanoparticles. Thiolates are known to form strong bonds with the surfaces of noble metals, creating self-assembled monolayers that can passivate the surface and alter its catalytic properties.

Specifically, 2-cyclohexylethanethiolate has been used to cap palladium nanoparticles (PdNPs). sci-hub.se This surface modification is a powerful strategy for tuning the interfacial environment of the catalyst. The organic ligand shell can prevent the aggregation and deactivation of the nanoparticles, enhancing their stability and lifespan. Furthermore, the steric bulk of the cyclohexyl group can create specific binding pockets on the catalyst surface, which can lead to enhanced selectivity by controlling how reactant molecules approach the active sites. sci-hub.se This approach allows for the fine-tuning of catalytic performance in reactions such as selective hydrogenations, where controlling the adsorption geometry of the substrate is critical. sci-hub.se

Organocatalytic Roles of this compound

While transition metal catalysis remains a primary area of application, the thiol functional group is also active in the realm of organocatalysis, where small organic molecules are used to accelerate chemical reactions. Although this compound itself is not widely cited as a standalone organocatalyst, its functional group is integral to several organocatalytic strategies.

Thiols are effective nucleophiles and participate in key reactions like the thiol-Michael addition , a conjugate addition reaction to α,β-unsaturated carbonyl compounds. The efficiency of this reaction is often enhanced by organocatalysts such as primary amines or tertiary phosphines, which activate the substrate. semanticscholar.org The reactivity of the thiol in these systems is influenced by its intrinsic properties, such as its pKa. semanticscholar.org

Furthermore, the thiol moiety has been incorporated into more complex, "ambiphilic" organocatalysts. For example, molecules designed with both a thiol and an iminium group can catalyze reactions like thioacyl aminolysis, mimicking enzymatic processes. nih.gov In such systems, the thiol performs a key nucleophilic attack, while the iminium part of the molecule acts as an electrophilic activator. nih.gov Another green, metal-free approach involves the N-heterocyclic carbene (NHC)-catalyzed reaction of thiols with ynals, which proceeds under mild conditions to produce thioesters and other valuable organosulfur compounds. nih.gov

| Organocatalytic Reaction Type | Role of Thiol | Catalyst Used | Significance |

| Thiol-Michael Addition | Nucleophilic Reagent semanticscholar.org | Amines, Phosphines semanticscholar.org | Forms C-S bonds efficiently. |

| Thioacyl Aminolysis | Integrated Nucleophile nih.gov | Ambiphilic Thiol-Iminium Molecule nih.gov | Cysteine-independent peptide ligation. nih.gov |

| Hydrothiolation of Ynals | Nucleophilic Reagent nih.gov | N-Heterocyclic Carbenes (NHCs) nih.gov | Eco-friendly, metal-free synthesis of organosulfur compounds. nih.gov |

Mechanistic Insights into this compound-Mediated Catalytic Processes

Understanding the mechanism by which this compound influences catalytic reactions is crucial for designing more efficient catalysts. In transition metal catalysis, one of the most important mechanistic concepts involving thiols is metal-ligand cooperation (MLC). nih.gov In this mechanism, the thiol ligand is not a passive spectator but an active participant. For example, in a ruthenium-hydrido-thiol complex, the S-H proton can couple with a metal-bonded hydride to release H₂. nih.gov This step is often crucial for generating the active catalytic species and enabling substrate coordination. The reverse reaction, the activation of H₂, can also proceed via MLC, where the metal center and the thiolate ligand work in concert to heterolytically cleave the H-H bond. nih.gov

In organocatalyzed thiol-Michael additions, the mechanism involves the activation of the Michael acceptor by the organocatalyst (e.g., a primary amine forming an iminium ion). This activation lowers the LUMO of the acceptor, making it more susceptible to nucleophilic attack by the thiolate anion, which is formed in situ. The nature and concentration of the organocatalyst, as well as the acidity (pKa) of the thiol, are key factors that determine the reaction kinetics. semanticscholar.org

Emerging Applications in Green Catalysis

Furthermore, the involvement of thiols in organocatalytic, metal-free reactions represents a significant step towards more sustainable chemical synthesis. nih.gov NHC-catalyzed reactions of thiols, for instance, proceed under mild, eco-friendly conditions and avoid the use of toxic or precious metals. nih.gov By enabling reactions to occur with high atom economy and under benign conditions, organocatalytic systems involving thiols contribute to the development of greener synthetic methodologies. As the demand for sustainable chemical processes grows, the strategic use of compounds like this compound in designing efficient and environmentally friendly catalysts is expected to increase.

2 Cyclohexylethanethiol in Materials Science and Supramolecular Assemblies

Self-Assembly and Supramolecular Architectures Involving 2-Cyclohexylethanethiol

The spontaneous organization of molecules into stable, well-defined aggregates is a cornerstone of supramolecular chemistry. nih.gov The structure of this compound is conducive to self-assembly processes, driven by a combination of specific intermolecular forces and steric considerations. The thiol group provides a strong anchoring point to various surfaces, particularly noble metals, while the cyclohexyl group influences the packing and long-range order of the resulting assembly through weaker, non-directional interactions. rsc.orgnih.gov

Molecular recognition, the process by which molecules selectively bind to one another, is fundamental to designing complex supramolecular systems. nih.govmdpi.com The nonpolar and sterically defined cyclohexyl group of this compound makes it an ideal candidate for participation in host-guest systems. In these arrangements, a larger "host" molecule possesses a cavity or binding site that is structurally and chemically complementary to a smaller "guest" molecule.

Cyclodextrins, a class of cyclic oligosaccharides, are common hosts in supramolecular chemistry, known for their hydrophobic inner cavities that can encapsulate nonpolar guest molecules in aqueous environments. mdpi.com The cyclohexyl moiety of this compound can act as a guest, fitting within the cavity of a host like β-cyclodextrin. This interaction is analogous to the well-studied complexation of adamantane (B196018) derivatives, which are also bulky, nonpolar hydrocarbons. nih.govmdpi.com The formation of such inclusion complexes is driven by the displacement of high-energy water molecules from the host cavity, a process favored by thermodynamics. The stability and stoichiometry of these host-guest complexes can be precisely controlled, enabling the construction of more complex, multi-component assemblies. mdpi.comnih.gov

| Feature | Cyclohexyl Moiety (Guest) | Adamantyl Moiety (Guest) | Host Example |

|---|---|---|---|

| Structure | Monocyclic aliphatic ring | Tricyclic cage-like hydrocarbon | β-Cyclodextrin |

| Nature | Hydrophobic, conformationally flexible | Highly hydrophobic, rigid | Calixarenes |

| Binding Affinity | Moderate to high, dependent on host cavity size | Very high, often used as a strong binding motif | Pillararenes |

| Application in Recognition | Control of intermolecular spacing, switchable systems | Strong anchoring point, high-fidelity recognition | Cryptophanes |

The formation and stability of supramolecular assemblies are governed by a delicate balance of multiple weak, non-covalent interactions. researchgate.netrsc.orgmdpi.com These interactions, though individually modest in strength, collectively dictate the final structure and properties of the material. nih.govnih.gov In systems involving this compound, van der Waals forces and hydrogen bonds are the predominant non-covalent interactions.

Van der Waals Forces: These are weak, non-directional attractive forces that arise from temporary fluctuations in electron density around atoms and molecules. taylorfrancis.comderpharmachemica.com The large, nonpolar cyclohexyl groups are the primary source of van der Waals interactions in assemblies of this compound. rsc.org These forces are crucial for the dense packing of the alkyl chains, contributing significantly to the cohesion and stability of the final supramolecular structure, such as in self-assembled monolayers. rsc.orgtaylorfrancis.com

Hydrogen Bonding: The thiol (-SH) functional group can participate in hydrogen bonding, acting as both a hydrogen bond donor (S-H···A) and a weak acceptor (D-H···S). researchgate.net While sulfur-centered hydrogen bonds are generally weaker than those involving oxygen or nitrogen, they can still play a significant role in determining the orientation and arrangement of molecules within an assembly. researchgate.netnih.gov In the context of a supramolecular structure, these interactions can provide a degree of directional control that complements the non-directional nature of van der Waals forces. nih.gov

| Interaction Type | Molecular Origin in this compound | Relative Strength | Role in Supramolecular Assembly |

|---|---|---|---|

| Van der Waals Forces | Interactions between adjacent cyclohexyl groups and ethyl chains | Weak | Promotes dense packing, stabilizes bulk structure, crucial for film formation. rsc.orgtaylorfrancis.com |

| Hydrogen Bonding (Donor) | Thiol hydrogen interacting with an acceptor atom (e.g., O, N) | Weak to Moderate | Provides directional control, influences molecular orientation at interfaces. researchgate.net |

| Hydrogen Bonding (Acceptor) | Sulfur lone pair interacting with a donor hydrogen (e.g., O-H, N-H) | Very Weak | Contributes to the overall interaction network, can be important in specific solvent environments. researchgate.net |

The interplay of surface anchoring via the thiol group and intermolecular non-covalent interactions enables this compound to form a variety of ordered structures.

Films and Monolayers: The most prominent application of thiols in materials science is the formation of self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, and copper. nih.govdtic.mil When a substrate is exposed to a solution of this compound, the thiol groups chemisorb onto the surface, forming a strong sulfur-metal bond. The subsequent organization of the cyclohexylethane chains is driven by van der Waals interactions, leading to a dense, quasi-crystalline two-dimensional film. The bulky cyclohexyl groups dictate the packing density and thickness of the monolayer.

Gels and Nanostructures: Beyond two-dimensional films, supramolecular assembly can lead to three-dimensional structures. Under specific conditions (e.g., in certain solvents or in the presence of complementary molecules), this compound could potentially form supramolecular gels. This would occur if the molecules assemble into long, entangled fibrous networks that immobilize the solvent. The formation of other discrete nanostructures, such as micelles or vesicles, is also conceivable, particularly for modified versions of the molecule that incorporate hydrophilic functionalities. rsc.org

Functional Materials Development Utilizing this compound

The ability to control the assembly of this compound at the molecular level opens pathways to the development of novel functional materials with tailored properties for specific applications.

The precise control over surface properties afforded by SAMs of this compound is highly valuable in nano- and micro-technologies.

Surface Functionalization: SAMs can be used to precisely modify the chemical and physical properties of a surface. A monolayer of this compound would render a surface hydrophobic and could serve as a passivation layer to protect underlying nanostructures from the environment. dtic.mil

Nanopatterning: By using techniques like microcontact printing, SAMs of this compound can be used to create patterns on a surface with nanoscale resolution. These patterns can then act as templates for the selective deposition of other materials or for controlling cell adhesion in biomedical applications.

Molecular Electronics: The insulating nature of the cyclohexylethane chain allows SAMs to function as ultrathin dielectric layers or tunneling barriers in molecular electronic devices. The thickness and electronic properties of this barrier can be precisely controlled by the molecular structure.

| Application Area | Function of this compound Assembly | Key Enabling Property |

|---|---|---|

| Biosensors | Forms a well-defined surface for immobilizing biological recognition elements. | Thiol group for surface anchoring; cyclohexyl group for controlled spacing. |

| Corrosion Inhibition | Creates a dense, hydrophobic barrier film on a metal surface. | Strong surface adhesion and ordered, dense packing of molecules. |

| Nanofabrication | Acts as a molecular resist in lithography techniques. | Formation of robust, uniform monolayers. |

| Microfluidics | Modifies the surface energy of channels to control fluid flow. | Tunable hydrophobicity based on the terminal cyclohexyl group. |

"Smart" materials are materials that can change their properties in response to external stimuli, such as changes in temperature, pH, or light, or the presence of a specific chemical. mdpi.commdpi.com Supramolecular assemblies, which are held together by weak, non-covalent bonds, are inherently well-suited for the creation of such responsive systems.

Systems built with this compound can be designed to be responsive. For example, a host-guest complex involving the cyclohexyl group could be dissociated by a change in temperature or by the introduction of a more competitive guest molecule, leading to a change in the material's properties, such as its fluorescence or conductivity. Similarly, a supramolecular gel held together by hydrogen bonding and van der Waals forces could undergo a gel-to-sol transition upon heating, as the increased thermal energy overcomes the weak intermolecular interactions. These responsive behaviors are critical for applications in areas like drug delivery, sensing, and self-healing materials. mdpi.commdpi.com

| Stimulus | Responsive Mechanism | Potential Output/Application |

|---|---|---|

| Temperature | Disruption of weak van der Waals forces and hydrogen bonds, altering packing density or causing disassembly. | Phase transition (e.g., gel-sol), controlled release from a nanocarrier. |

| Competitive Guest Molecule | Displacement of the cyclohexyl group from a host cavity in a host-guest system. | Change in optical signal (sensing), triggering assembly/disassembly. mdpi.com |

| pH Change | Protonation/deprotonation of an auxiliary functional group, altering intermolecular interactions. | Swelling/shrinking of a hydrogel, modulation of surface properties. mdpi.com |

| Light | If coupled with a photo-responsive unit (e.g., azobenzene), light could trigger isomerization, disrupting the supramolecular structure. | Photo-controlled release, reversible switching of material properties. |

Research Findings on this compound in Soft Matter Chemistry Remain Undocumented in Publicly Accessible Literature

Despite targeted searches for the role of the chemical compound this compound in the field of soft matter chemistry, no specific research findings or detailed applications in this area have been identified in the available scientific literature.

Extensive queries covering its potential applications in self-assembled monolayers, organogels, hydrogels, block copolymers, and liquid crystals did not yield any dedicated studies or data. The compound, with the chemical formula C8H16S, is known and has been synthesized for purposes such as the study of structure-odor relationships. For instance, it has been created as a cyclohexane (B81311) analogue of aromatic mercaptans to investigate its olfactory properties. Additionally, this compound is listed as a component in a patent for a sealing material for organic electroluminescent (EL) display elements.

However, its specific function, behavior, and utility within the context of soft matter and supramolecular assemblies—the focus of the requested article—are not detailed in the accessible research landscape. The fundamental building blocks of soft matter chemistry often rely on molecules that can self-organize to form larger, structured phases. Thiols, in particular, are well-known for their ability to form self-assembled monolayers on noble metal surfaces. While the broader class of alkanethiols has been studied extensively for this purpose, research detailing the specific characteristics and performance of this compound in forming such ordered structures is not present in the search results.

Similarly, there is no available information on its use as a gelator in organogels, a component in block copolymer synthesis for creating nanostructures, or as a constituent in liquid crystal formulations.

Consequently, due to the absence of specific data, research findings, and relevant data tables in the public domain concerning the role of this compound in soft matter chemistry, it is not possible to construct the detailed, evidence-based article as requested.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of 2 Cyclohexylethanethiol

Vibrational Spectroscopy for Bond Analysis and Conformational Studies (e.g., Raman, IR)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are exceptionally sensitive to the types of chemical bonds present and their geometric arrangement, making them ideal for analyzing the functional groups and conformational isomers of 2-Cyclohexylethanethiol.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. The spectrum of this compound is expected to be dominated by features from the cyclohexyl ring, the ethyl bridge, and the thiol group.

S-H Stretch: A weak but sharp absorption band is anticipated in the region of 2550-2600 cm⁻¹, which is characteristic of the S-H stretching vibration. This peak's position and intensity can be sensitive to hydrogen bonding.

C-S Stretch: The stretching vibration of the carbon-sulfur bond is expected to produce a weak absorption in the 600-800 cm⁻¹ range.

C-H Stretches: The cyclohexane (B81311) and ethyl moieties will give rise to strong C-H stretching bands. The aliphatic C-H stretches from the ring and the ethyl chain are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

CH₂ Bending: The scissoring and rocking vibrations of the methylene (B1212753) (CH₂) groups in the cyclohexane ring and the ethyl linker will appear in the 1440-1470 cm⁻¹ region.

By comparing with the spectrum of its oxygen analogue, 2-Cyclohexylethanol, which shows a strong, broad O-H stretch around 3340 cm⁻¹, the presence of the much weaker S-H stretch in this compound would be a key distinguishing feature nih.gov.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds.

S-H and C-S Stretches: The S-H and C-S stretching vibrations are also active in Raman and would be expected in similar regions as in the IR spectrum. The C-S bond, being more polarizable than the C-O bond, often gives a more intense Raman signal.

Cyclohexane Ring Modes: The symmetric "breathing" modes of the cyclohexane ring, which involve the collective in-phase stretching of the C-C bonds, are typically strong in Raman spectra and provide a clear fingerprint of the ring structure. For cyclohexane itself, prominent Raman peaks are observed around 802 cm⁻¹ and 1029 cm⁻¹ chemicalbook.com. Similar features are expected for this compound.

Conformational studies can be performed by analyzing spectral changes at different temperatures. The cyclohexane ring can exist in different conformations (e.g., chair, boat), and the orientation of the ethanethiol (B150549) substituent can vary. These different conformers would have slightly different vibrational frequencies, and their relative populations could be determined by monitoring the intensities of their corresponding spectral bands as a function of temperature.

Table 7.1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Comments |

| S-H Stretch | 2550 - 2600 (Weak, Sharp) | 2550 - 2600 (Moderate) | Characteristic of the thiol group. |

| Aliphatic C-H Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) | From cyclohexyl ring and ethyl chain. |

| CH₂ Scissoring | 1440 - 1470 (Moderate) | 1440 - 1470 (Moderate) | Bending mode of methylene groups. |

| Cyclohexane Ring Modes | ~800, ~1030 (Weak-Moderate) | ~802, ~1029 (Strong) | Fingerprint region for the cyclohexane ring. |

| C-S Stretch | 600 - 800 (Weak) | 600 - 800 (Moderate-Strong) | Carbon-Sulfur bond vibration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

¹H NMR: The proton NMR spectrum of this compound would provide a unique fingerprint of its hydrogen atoms.

-SH Proton: The thiol proton is expected to appear as a triplet in the range of 1.3-1.6 ppm, coupled to the adjacent CH₂ group. Its chemical shift can be variable and is affected by concentration, solvent, and temperature due to hydrogen bonding.

-CH₂-SH Protons: The two protons on the carbon adjacent to the sulfur are expected to resonate as a quartet around 2.5-2.7 ppm, coupled to both the SH proton and the other CH₂ group.

Cyclohexyl-CH₂- Protons: The methylene protons adjacent to the cyclohexane ring would likely appear as a triplet around 1.5-1.7 ppm.

Cyclohexyl Protons: The eleven protons on the cyclohexane ring would produce a complex series of overlapping multiplets in the upfield region, typically between 0.9 and 1.8 ppm.

Data from the analogous compound 2-Cyclohexylethanol shows the -CH₂-OH protons at approximately 3.65 ppm, significantly downfield compared to the expected shift for the -CH₂-SH protons in the thiol, due to the higher electronegativity of oxygen nih.govchemicalbook.com. Similarly, ¹H NMR data for Cyclohexanethiol (B74751) shows the methine proton attached to the thiol at 2.79 ppm, with the other ring protons appearing between 1.22 and 2.01 ppm chemicalbook.com.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

-CH₂-S: The carbon atom bonded to sulfur is expected to be the most downfield of the aliphatic carbons, likely in the 25-40 ppm range. In 2-Cyclohexylethanol, the corresponding -CH₂-O carbon appears at approximately 61 ppm nih.gov.

Other Aliphatic Carbons: The remaining carbons of the ethyl bridge and the cyclohexane ring would resonate in the typical aliphatic region of 25-45 ppm.

Advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning each proton and carbon signal and confirming the connectivity of the molecular framework. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to study the spatial proximity of protons, providing insights into the preferred conformations of the molecule in solution.

Table 7.2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| -SH | 1.3 - 1.6 | - | Triplet, variable shift. |

| -CH₂-SH | 2.5 - 2.7 | 25 - 40 | Quartet. |

| Cyclohexyl-C H₂- | 1.5 - 1.7 | 35 - 45 | Triplet. |

| Cyclohexyl ring | 0.9 - 1.8 | 25 - 40 | Complex multiplets. |

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Labeling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and through analysis of fragmentation patterns, it allows for detailed structural elucidation.

For this compound (C₈H₁₆S, Molecular Weight: 144.28 g/mol ), electron ionization (EI) would likely induce characteristic fragmentation. The molecular ion peak ([M]⁺˙) at m/z = 144 would be observed. The presence of a sulfur atom would also give rise to a characteristic [M+2]⁺˙ peak at m/z = 146 with an intensity of about 4.4% relative to the M⁺˙ peak, due to the natural abundance of the ³⁴S isotope slideshare.net.

Fragmentation Pathways: The molecular ion is energetically unstable and will likely fragment through several pathways chemguide.co.uklibretexts.org.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the sulfur atom is a common pathway for thiols, which would lead to the loss of a cyclohexyl radical (•C₆H₁₁) to form a fragment at m/z = 61 ([CH₂CH₂SH]⁺).

Loss of H₂S: Elimination of hydrogen sulfide (B99878) (H₂S) from the molecular ion could occur, leading to a fragment at m/z = 110 ([C₈H₁₄]⁺˙).

Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation. A common fragmentation for cyclohexanes is the loss of ethene (C₂H₄), which would result in a fragment at m/z = 116 ([M - 28]⁺˙) docbrown.info. The base peak in the mass spectrum of cyclohexanethiol is at m/z = 82, corresponding to the loss of H₂S nist.gov. A similar fragmentation leading to a [C₈H₁₄]⁺˙ ion at m/z 110 might be prominent for this compound. The cyclohexyl cation itself at m/z = 83 is also a likely fragment.

Isotopic Labeling: Isotopic labeling is a technique used to track the passage of an atom or group of atoms through a reaction or fragmentation process. For instance, by synthesizing this compound with deuterium (B1214612) labels at specific positions (e.g., on the ethyl chain or the SH group), one could definitively confirm the proposed fragmentation pathways. If the fragment at m/z = 61 is observed to shift to m/z = 62 in a deuterium-labeled analogue where the SH group is replaced by SD, it would confirm that this fragment retains the thiol group. This method is invaluable for distinguishing between isobaric fragments (fragments with the same nominal mass but different elemental compositions).

Table 7.3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 144 | [C₈H₁₆S]⁺˙ | Molecular Ion (M⁺˙) |

| 110 | [C₈H₁₄]⁺˙ | M⁺˙ - H₂S |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 61 | [C₂H₅S]⁺ | M⁺˙ - •C₆H₁₁ (Alpha-cleavage) |

| 55 | [C₄H₇]⁺ | Fragment from cyclohexane ring |

X-ray Absorption Spectroscopy and Diffraction for Electronic and Crystal Structure

X-ray techniques probe the interaction of X-rays with the core-level electrons and the crystal lattice of a material, providing fundamental information about electronic structure, oxidation state, and atomic arrangement.

X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that can provide detailed information about the local geometric and electronic structure of the absorbing atom. By tuning the X-ray energy to the sulfur K-edge (around 2472 eV), one can specifically probe the sulfur atom in this compound.

XANES (X-ray Absorption Near-Edge Structure): The XANES region is sensitive to the oxidation state and coordination geometry of the sulfur atom. For a thiol, the sulfur is in the -2 oxidation state. The position of the absorption edge provides a direct measure of this oxidation state; for example, the S K-edge shifts to significantly higher energy for more oxidized species like sulfoxides or sulfates arizona.edurruff.info. The shape of the XANES spectrum serves as a fingerprint for the local environment of the sulfur atom (i.e., bonded to one carbon and one hydrogen).

EXAFS (Extended X-ray Absorption Fine Structure): The oscillations in the spectrum at energies above the absorption edge contain information about the neighboring atoms. Analysis of the EXAFS region can precisely determine the C-S bond length and the number of neighboring carbon atoms (the coordination number).

X-ray Diffraction (XRD): XRD is the primary technique for determining the three-dimensional atomic structure of crystalline materials. If this compound can be crystallized, single-crystal XRD would provide precise coordinates of each atom in the unit cell. This would unambiguously determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or van der Waals contacts in the solid state. For alkanethiols, XRD has been instrumental in studying the packing and structure of self-assembled monolayers on surfaces nih.govharvard.edu. For bulk this compound, which is a liquid at room temperature, XRD could be performed at low temperatures to study its crystal structure upon freezing. In the liquid state, X-ray diffraction would yield broad scattering peaks, the analysis of which could provide information about the average intermolecular distances and local ordering.

Advanced Spectroscopic Techniques for Investigating Catalytic Intermediates (e.g., Stark Spectroscopy)

Investigating the role of molecules like this compound in catalytic processes often requires specialized techniques capable of detecting transient intermediate species.

Vibrational Stark Spectroscopy (VSS): VSS measures the effect of an external electric field on the vibrational frequencies of a molecule wikipedia.org. A polarizable bond, such as the C-S or S-H bond, will experience a shift in its vibrational frequency when placed in an electric field. This "Stark shift" is proportional to the change in the bond's dipole moment and polarizability during the vibration.

This technique is particularly powerful for probing the electrostatic environment in complex systems, such as the active site of an enzyme or at an electrode surface. If this compound were to act as a ligand to a metal center in a catalyst, VSS could be used to measure the local electric field experienced by the thiol group upon binding. Changes in this field during a catalytic cycle could be monitored, providing insight into the electronic changes occurring at the active site. For instance, the C-S stretching frequency could be used as a reporter to probe the local electric field, and changes in its Stark tuning rate could signal changes in the bond's electronic structure, such as its involvement in the formation of a catalytic intermediate acs.orgacs.org. While technically demanding, this method offers a unique window into the electrostatic forces that govern chemical reactivity.

Environmental Chemistry and Biogeochemical Cycling of 2 Cyclohexylethanethiol

Environmental Occurrence and Distribution Studies

Currently, there is a notable absence of published research specifically detailing the environmental occurrence and distribution of 2-Cyclohexylethanethiol. Its presence in the environment would likely stem from industrial activities where it is used as a synthesis intermediate, a stabilizing agent, or in the production of other chemicals. Accidental spills or improper disposal of industrial wastewater would be potential point sources of contamination.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆S | PubChem nih.gov |

| Molecular Weight | 144.28 g/mol | PubChem nih.gov |

| XLogP3-AA (log Kₒw) | 3.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 1 Ų | PubChem nih.gov |

Note: These values are computationally predicted and have not been experimentally verified.

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation by microorganisms is expected to be a primary mechanism for the removal of this compound from the environment. Organosulfur compounds can be utilized by a wide variety of bacteria and fungi as a source of carbon and sulfur.

The biodegradation of this compound would likely proceed through the oxidation of the thiol group. Microorganisms possess enzymes, such as monooxygenases and dioxygenases, that can catalyze the oxidation of the sulfur atom to form sulfoxides and sulfones. These more oxidized and water-soluble metabolites are generally more amenable to further degradation.

The cyclohexane (B81311) ring, being an alicyclic hydrocarbon structure, can also be a target for microbial attack. Aerobic bacteria are known to degrade cyclohexane derivatives through the introduction of hydroxyl groups, followed by ring cleavage. The complete mineralization of this compound would result in the formation of carbon dioxide, water, and sulfate.

The rate of biodegradation will be influenced by several environmental factors, including the presence of adapted microbial populations, nutrient availability, temperature, pH, and the concentration of the compound. In environments with a history of contamination by similar organic sulfur compounds, microbial communities may be pre-acclimated, leading to more rapid degradation.

Assessment of Environmental Fate and Transport Modeling

Environmental fate and transport models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models use the physicochemical properties of a compound, along with environmental parameters, to estimate its movement and transformation in different compartments (air, water, soil, and sediment).

For this compound, a key input parameter for such models is the octanol-water partition coefficient (log Kₒw), which has been estimated to be 3.6. nih.gov This value suggests a moderate potential for bioaccumulation in aquatic organisms and partitioning to organic carbon in soil and sediment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) can be estimated from log Kₒw and is a critical parameter for predicting leaching potential.

Table 2: Predicted Environmental Partitioning of this compound (Hypothetical)

| Environmental Compartment | Predicted Partitioning (%) | Key Influencing Factors |

| Air | Low to Moderate | Vapor Pressure, Henry's Law Constant |

| Water | Low | Low Water Solubility, Adsorption to Sediment |

| Soil | High | High log Kₒw, Adsorption to Organic Matter |

| Sediment | High | High log Kₒw, Partitioning from Water Column |

| Biota | Moderate | High log Kₒw |

Note: This table represents a hypothetical distribution based on estimated physicochemical properties and general principles of environmental fate. Actual distribution may vary depending on site-specific conditions.

Role in Bioremediation Strategies

While there are no specific studies on the use of this compound in bioremediation, the principles of microbial degradation of organosulfur compounds suggest potential applications. Bioremediation strategies for sites contaminated with this compound would likely focus on enhancing the activity of indigenous microorganisms capable of its degradation.

Bioaugmentation , the introduction of specific microorganisms with known degradative capabilities, could be a viable approach. This would involve isolating and culturing bacteria or fungi that can efficiently metabolize this compound and then introducing them into the contaminated environment.

Biostimulation , the modification of the environment to stimulate the growth and activity of native degrading microorganisms, is another potential strategy. This could involve the addition of nutrients (such as nitrogen and phosphorus), electron acceptors (such as oxygen), or other amendments to create optimal conditions for biodegradation.

Given that this compound is an organosulfur compound, microorganisms involved in the biogeochemical cycling of sulfur would be of particular interest for bioremediation efforts. The potential for anaerobic degradation should also be considered, as organosulfur compounds can be transformed under anoxic conditions by sulfate-reducing and other anaerobic bacteria. Further research is needed to isolate and characterize microbial strains that can effectively degrade this compound and to optimize conditions for their application in bioremediation.

Biochemical Pathways and Enzymatic Interactions Involving 2 Cyclohexylethanethiol

Potential Enzyme-Mediated Transformations and Metabolic Fates

The metabolism of thiols is a critical aspect of cellular biochemistry, and 2-Cyclohexylethanethiol is likely subject to several enzyme-mediated transformations. The primary metabolic routes for thiols involve oxidation of the sulfhydryl group, a process that can lead to the formation of various metabolites.

One of the key enzymatic pathways for thiol metabolism is oxidation. Thiols can be oxidized to disulfides, a reaction that has significant biological implications, particularly in the context of protein structure and redox signaling. masterorganicchemistry.com This transformation can be mediated by various oxidants within the cell. Further oxidation can lead to the formation of sulfoxides and sulfones, which involves the addition of oxygen atoms to the sulfur. masterorganicchemistry.com These reactions are often catalyzed by enzymes such as cytochrome P450 monooxygenases or flavin-containing monooxygenases.

The metabolic fate of this compound is also likely to involve conjugation reactions. Glucuronidation and sulfation are common pathways for the detoxification and elimination of xenobiotics. These reactions increase the water solubility of the compound, facilitating its excretion. For instance, studies on other compounds with similar functional groups have shown that O- and N-glucuronides can be major metabolites. researchgate.net

The table below summarizes the potential enzyme-mediated transformations of this compound.

| Transformation | Potential Metabolite | Enzyme Class | Biological Significance |

| Oxidation | 2-Cyclohexylethyl disulfide | Oxidoreductases | Redox regulation, protein interaction |

| 2-Cyclohexylethanesulfenic acid | Monooxygenases | Reactive intermediate | |

| 2-Cyclohexylethanesulfinic acid | Dioxygenases | Further metabolism | |

| 2-Cyclohexylethanesulfonic acid | Dioxygenases | Excretion | |

| Conjugation | 2-Cyclohexylethyl glucuronide | UDP-glucuronosyltransferases | Detoxification and elimination |

| 2-Cyclohexylethyl sulfate | Sulfotransferases | Detoxification and elimination |

Interaction with Biological Macromolecules and Ligand Binding Studies

The interaction of small molecules like this compound with biological macromolecules is a cornerstone of their biological activity. These interactions can be both non-covalent and covalent and are crucial for understanding the compound's mechanism of action and potential effects on cellular function. nih.gov

Non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, are fundamental to the binding of ligands to proteins and other macromolecules. nih.gov The thiol group of this compound can act as both a hydrogen bond donor and acceptor, allowing it to form specific interactions within a binding pocket. figshare.com The cyclohexyl group, being hydrophobic, can engage in van der Waals interactions with nonpolar regions of a macromolecule.

Ligand binding studies are essential to quantify the affinity and specificity of these interactions. Techniques such as Isothermal Titration Calorimetry (ITC) can provide detailed thermodynamic information about the binding event, including the binding constant (Kb), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.gov Another method, chemical denaturation shift analysis, can be used to estimate ligand binding affinity by observing the effect of the ligand on protein stability. nih.gov

Molecular dynamics (MD) simulations and docking studies are powerful computational tools for investigating the interactions of small molecules with macromolecules at an atomic level. frontiersin.org These methods can predict the binding mode of this compound to a target protein and identify key interacting residues. frontiersin.org

The table below outlines various methods used to study the interaction of ligands with biological macromolecules.

| Method | Information Obtained | Advantages | Limitations |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kb), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) nih.gov | Provides a complete thermodynamic profile of the interaction. | Requires relatively large amounts of material. |

| Surface Plasmon Resonance (SPR) | Association and dissociation rate constants (kon, koff), binding affinity (KD) | Real-time analysis of binding kinetics. | Immobilization of one binding partner may affect its conformation. |

| Fluorescence Spectroscopy | Changes in intrinsic or extrinsic fluorescence upon binding | High sensitivity. | Requires the presence of a fluorescent probe or a change in protein fluorescence. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural details of the complex, identification of binding site | Provides high-resolution structural information. | Limited to smaller macromolecules. |

| Molecular Docking and MD Simulations | Predicted binding mode, binding energy, key interacting residues frontiersin.org | Provides atomic-level insights into the interaction. frontiersin.org | Accuracy depends on the quality of the force fields and scoring functions. |

Role in Specific Biochemical Reaction Cascades

Biochemical reaction cascades are fundamental to cellular signaling and metabolism, allowing for the amplification and integration of signals. biorxiv.orgnih.gov These cascades often involve a series of enzymatic reactions, such as phosphorylation and dephosphorylation, that transmit information from the cell surface to the nucleus. nih.govnih.gov

While there is no direct evidence for the involvement of this compound in specific signaling cascades, its chemical properties suggest potential points of interaction. The thiol group is redox-active and can participate in reactions that modulate the activity of proteins involved in signaling pathways. For example, the reversible oxidation of cysteine residues in proteins is a key mechanism for regulating their function.

The introduction of an exogenous thiol like this compound could potentially perturb the cellular redox balance and influence signaling pathways that are sensitive to oxidative stress. It could also interact with metal ions that are essential cofactors for enzymes in these cascades.

Further research is needed to determine if this compound or its metabolites can directly modulate the activity of kinases, phosphatases, or other enzymes that are central to biochemical reaction cascades. The non-monotonic behavior of mutual information in some biochemical cascades suggests that the effects of small molecules can be complex and context-dependent. arxiv.orgarxiv.org

Biosynthetic Pathways Leading to Cyclohexane-Containing Thiols (Comparative Analysis)

The biosynthesis of sulfur-containing compounds is a diverse and fascinating area of biochemistry. While the specific biosynthetic pathway for this compound is not well-established, a comparative analysis with the biosynthesis of other thiols can provide valuable insights.

Many sulfur-containing biomolecules are synthesized by radical S-adenosylmethionine (SAM) enzymes. nih.gov These enzymes use an iron-sulfur cluster to generate a highly reactive radical that can facilitate the insertion of sulfur into unreactive C-H bonds. nih.gov This mechanism is central to the biosynthesis of important cofactors like biotin (B1667282) and lipoic acid. nih.gov

In the case of biotin, the sulfur atom is inserted into dethiobiotin (B101835) in the final step of the pathway, forming the thioether ring. nih.gov This reaction is catalyzed by biotin synthase, a radical SAM enzyme. nih.gov The biosynthesis of mycothiol, a protective thiol found in mycobacteria, involves a different pathway that utilizes intermediates such as 1-inositol phosphate (B84403) and UDP-N-acetylglucosamine. researchgate.net

The biosynthesis of a simple cyclohexane-containing thiol like cyclohexanethiol (B74751) can be achieved through chemical synthesis routes, such as the addition of hydrogen sulfide (B99878) to cyclohexene (B86901). acgpubs.orgresearchgate.net It is plausible that biological systems could employ analogous enzymatic strategies for the synthesis of such compounds, potentially starting from cyclohexane-containing precursors.